![molecular formula C13H12N2O5 B2917066 2-[Methyl(phenylmethoxycarbonyl)amino]-1,3-oxazole-5-carboxylic acid CAS No. 2248286-15-7](/img/structure/B2917066.png)
2-[Methyl(phenylmethoxycarbonyl)amino]-1,3-oxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Methyl(phenylmethoxycarbonyl)amino]-1,3-oxazole-5-carboxylic acid is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Mocimycin and belongs to the oxazole family of compounds. The synthesis method of Mocimycin is complex and requires a series of steps.
Mechanism of Action
The mechanism of action of Mocimycin is not fully understood. However, it has been proposed that Mocimycin inhibits the synthesis of bacterial and fungal cell walls, leading to cell death. Mocimycin has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, Mocimycin has been found to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
Mocimycin has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Mocimycin has also been found to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, Mocimycin has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
Mocimycin has several advantages for lab experiments. It exhibits potent antibacterial, antifungal, anticancer, and anti-inflammatory activity, making it a potential candidate for the development of new drugs. Additionally, Mocimycin is a synthetic compound, which means that it can be easily synthesized in large quantities. However, the limitations of Mocimycin include its complex synthesis method and the lack of understanding of its mechanism of action.
Future Directions
There are several future directions for the research of Mocimycin. One direction is to further investigate its mechanism of action to understand how it exhibits its various biological activities. Another direction is to explore its potential applications in the development of new antibiotics, anticancer drugs, and anti-inflammatory drugs. Additionally, further studies are needed to understand the potential side effects and toxicity of Mocimycin.
Synthesis Methods
The synthesis of Mocimycin is a complex process that requires several steps. The starting material for the synthesis is 2-amino-5-carboxylic acid, which is reacted with phenylmethoxycarbonyl chloride to obtain 2-(phenylmethoxycarbonylamino)-5-carboxylic acid. This product is then reacted with methyl iodide to obtain 2-[methyl(phenylmethoxycarbonyl)amino]-5-carboxylic acid. In the final step, the compound is cyclized with phosphorus oxychloride to obtain 2-[methyl(phenylmethoxycarbonyl)amino]-1,3-oxazole-5-carboxylic acid.
Scientific Research Applications
Mocimycin has potential applications in various fields of scientific research. It has been found to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. Mocimycin has also been found to exhibit anticancer activity, making it a potential candidate for cancer therapy. Additionally, Mocimycin has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
2-[methyl(phenylmethoxycarbonyl)amino]-1,3-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c1-15(12-14-7-10(20-12)11(16)17)13(18)19-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMGHYWIBZYBDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=C(O1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl(phenylmethoxycarbonyl)amino]-1,3-oxazole-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2916983.png)
![(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2916984.png)
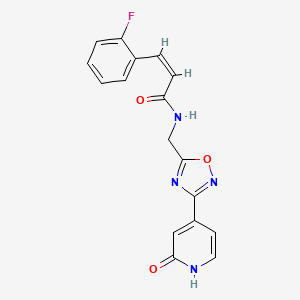
![N-cyclopentyl-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2916988.png)


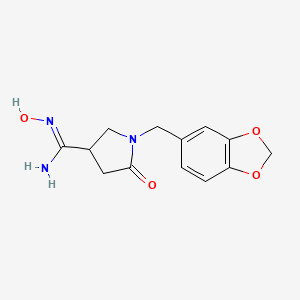
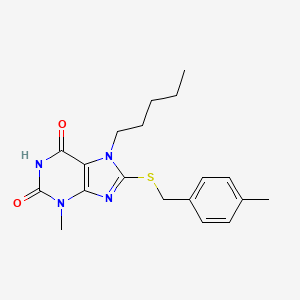


![2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2917000.png)
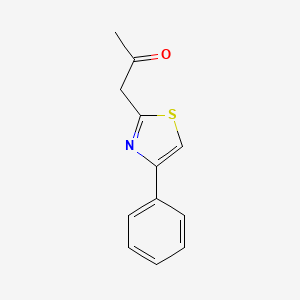
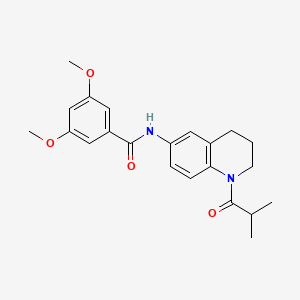
![[3,6-diamino-5-(4-phenyl-1,3-thiazol-2-yl)spiro[5H-thieno[2,3-b]pyridine-4,1'-cyclohexane]-2-yl]-(4-methoxyphenyl)methanone](/img/structure/B2917006.png)